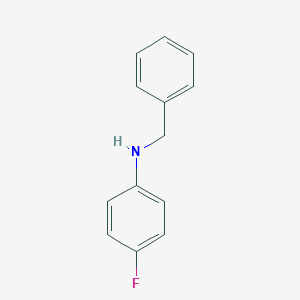

N-benzyl-4-fluoroaniline

Description

BenchChem offers high-quality N-benzyl-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUGAUNYDBPMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-4-fluoroaniline

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of candidate optimization.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] N-benzyl-4-fluoroaniline is a quintessential example of a fluorinated building block, serving as a versatile intermediate in the synthesis of a wide array of more complex molecules, including potential therapeutic agents.[3][4] Its structure combines the lipophilic benzyl group with a 4-fluoroaniline core, a motif whose fluorine substitution can modulate the pKa of the amine and introduce a valuable probe for ¹⁹F NMR studies.[5]

This guide provides a comprehensive technical overview of a field-proven method for the synthesis of N-benzyl-4-fluoroaniline and the analytical techniques required for its unambiguous characterization. The methodologies described herein are designed to be self-validating, ensuring both high yield and high purity of the final product, suitable for advanced research and development applications.

Part 1: Synthesis via Reductive Amination

The synthesis of N-benzyl-4-fluoroaniline is most effectively and cleanly achieved through reductive amination. This powerful and versatile reaction class involves two key stages: the formation of an imine intermediate from an amine and a carbonyl compound, followed by the in-situ reduction of the C=N double bond to a C-N single bond.[6][7] This approach offers superior control compared to direct N-alkylation, which is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[8]

Mechanistic Rationale

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-fluoroaniline) on the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate, a carbinolamine, which subsequently dehydrates to yield the corresponding N-benzylidene-4-fluoroaniline (an imine or Schiff base).[6] The removal of water drives the equilibrium towards the imine product.

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced. This hydride reagent selectively reduces the polar C=N bond of the imine to form the desired secondary amine, N-benzyl-4-fluoroaniline.[8] Sodium borohydride is the reagent of choice for this protocol due to its selectivity; it readily reduces imines but is slow to reduce the starting aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[9]

Visualized Synthesis Workflow

The logical flow of the reductive amination process is depicted below.

Caption: Reductive amination workflow for N-benzyl-4-fluoroaniline synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of a product with the characterization data outlined in Part 2 serves as confirmation of procedural integrity.

Materials & Reagents:

-

4-Fluoroaniline (≥99% purity)[10]

-

Benzaldehyde (≥99% purity)

-

Sodium Borohydride (NaBH₄) (≥98% purity)

-

Methanol (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (200-300 mesh for column chromatography)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.55 g, 50 mmol) and anhydrous methanol (100 mL). Stir the mixture until the aniline is fully dissolved.

-

Imine Formation: Add benzaldehyde (5.30 g, 5.0 mL, 50 mmol) to the solution in a single portion. Allow the reaction to stir at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.89 g, 50 mmol) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the unwanted reduction of the starting benzaldehyde.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any unreacted acidic impurities, and the brine wash aids in the removal of residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford N-benzyl-4-fluoroaniline as a yellow oil.[12][13]

Part 2: Structural Characterization and Data Analysis

Unambiguous confirmation of the synthesized molecule's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a comprehensive analytical validation.

Visualized Characterization Logic

Caption: Logical relationship between the synthesized compound and analytical techniques.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for N-benzyl-4-fluoroaniline, which serves as a benchmark for confirming a successful synthesis.

| Analytical Technique | Expected Signal / Observation | Assignment & Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.44-7.36 (m, 5H) | Aromatic protons of the benzyl group.[12] |

| δ 6.98-6.93 (t, J = 8.8Hz, 2H) | Aromatic protons ortho to the fluorine atom.[12] | |

| δ 6.63-6.60 (m, 2H) | Aromatic protons ortho to the amino group.[12] | |

| δ 4.34 (s, 2H) | Methylene protons (-CH₂-).[12] | |

| δ 3.97 (s, 1H) | Amine proton (-NH-).[12] | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.6, 154.3 | Aromatic carbons of the fluoroaniline ring (C-F and C-N).[12] |

| δ 144.1, 138.9 | Aromatic carbons (quaternary C of benzyl and C-N of aniline).[12] | |

| δ 128.3, 127.0 | Aromatic carbons of the benzyl ring.[12] | |

| δ 115.3, 113.3 | Aromatic carbons of the fluoroaniline ring.[12] | |

| δ 48.5 | Methylene carbon (-CH₂-).[12] | |

| IR Spectroscopy (KBr or Film) | ~3400 cm⁻¹ | N-H stretching vibration.[14] |

| 3100-3000 cm⁻¹ | Aromatic C-H stretching.[14] | |

| 2950-2850 cm⁻¹ | Aliphatic C-H stretching (from -CH₂-).[14] | |

| ~1610, ~1510 cm⁻¹ | Aromatic C=C ring stretching.[14] | |

| ~1250 cm⁻¹ | C-F stretching vibration.[14] | |

| Mass Spectrometry (GC-MS) | m/z = 201 | Molecular ion peak [M]⁺, confirming the molecular formula C₁₃H₁₂FN.[15] |

| m/z = 91 | Fragment corresponding to the benzyl cation [C₇H₇]⁺, a common loss.[16] |

References

-

Supplementary Information for Catalytic Hydroboration of Imines. Available at: [Link]

-

N-benzyl-4-fluoroaniline | C13H12FN | CID 913402. PubChem, National Institutes of Health. Available at: [Link]

-

4-Fluoroanilines: synthesis and decomposition. (2007). Academia.edu. Available at: [Link]

-

Supplementary Information for Ru-Catalyzed Reductive Amination. Available at: [Link]

- CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. Google Patents.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Fluoro-N-(4-fluorobenzylidene)aniline - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis of amines | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

p-Fluoroaniline. NIST WebBook. Available at: [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal. Available at: [Link]

-

Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with primary and secondary amines. (2008). ARKIVOC. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

-

p-Fluoroaniline. NIST WebBook. Available at: [Link]

-

4-Fluoroaniline CAS 371-40-4 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Google Patents.

-

Sharma, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

Benzylfuranylfentanyl. (2018). The Center for Forensic Science Research & Education. Available at: [Link]

-

Joseph-Nathan, P., et al. (2014). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-benzyl-4-fluoroaniline | C13H12FN | CID 913402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

Introduction: The Strategic Importance of a Fluorinated Aniline

An In-depth Technical Guide to N-benzyl-4-fluoroaniline (CAS 370-77-4)

N-benzyl-4-fluoroaniline is a substituted secondary aromatic amine that holds significant value as a versatile building block in medicinal chemistry and materials science. The molecule's architecture, combining a benzyl group with a fluorinated aniline ring, provides a unique confluence of properties. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The N-benzyl group offers a site for further functionalization and can play a crucial role in establishing cation-π or hydrophobic interactions within protein binding pockets.[3] This guide offers an in-depth exploration of N-benzyl-4-fluoroaniline, from its fundamental properties and synthesis to its analytical characterization and applications, providing researchers and drug development professionals with a comprehensive technical resource.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of N-benzyl-4-fluoroaniline is the first step in its effective application. The compound is a solid at room temperature with a relatively low melting point. Its key identifiers and properties are summarized below.

Table 1: Key Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 370-77-4 | |

| Molecular Formula | C₁₃H₁₂FN | [4] |

| Molecular Weight | 201.24 g/mol | [4] |

| IUPAC Name | N-benzyl-4-fluoroaniline | [4] |

| Appearance | Powder / Crystalline Solid | |

| Melting Point | 33-34 °C | |

| Topological Polar Surface Area | 12 Ų | [4] |

| XLogP3 | 3.2 | [4] |

| InChI Key | VGUGAUNYDBPMQY-UHFFFAOYSA-N | [4] |

Visualization: Chemical Structure

Caption: 2D Structure of N-benzyl-4-fluoroaniline.

Synthesis Pathway: Reductive Amination

The most efficient and widely used method for synthesizing N-benzyl-4-fluoroaniline is reductive amination.[5][6] This "one-pot" or sequential reaction is superior to methods like direct alkylation of 4-fluoroaniline with benzyl halides, which often suffer from poor control and lead to significant amounts of undesired tertiary amine byproducts.[7]

The reductive amination pathway involves two key stages:

-

Imine Formation: 4-fluoroaniline reacts with benzaldehyde to form an intermediate N-benzylidene-4-fluoroaniline (an imine or Schiff base). This is a condensation reaction where a molecule of water is eliminated.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine product.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of this synthesis. While a strong reducing agent like lithium aluminum hydride (LAH) could work, it is often overkill and requires stringent anhydrous conditions. Sodium borohydride (NaBH₄) is a milder, more convenient choice.[6] Even more selective is sodium cyanoborohydride (NaBH₃CN), which is particularly effective because it can reduce the protonated iminium ion in situ, even in the presence of unreacted aldehyde, thereby maximizing the yield of the desired product.[7]

Visualization: Reductive Amination Workflow

Caption: Generalized workflow for the synthesis via reductive amination.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust, self-validating procedure for the synthesis of N-benzyl-4-fluoroaniline.

Materials:

-

4-Fluoroaniline (1.0 eq)[8]

-

Benzaldehyde (1.0 eq)

-

Methanol (or Toluene)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40°C) to facilitate imine formation.[9]

-

Reaction Monitoring (Trustworthiness Check): Monitor the formation of the imine by Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates reaction progression.

-

Reduction: After 1-2 hours (or upon completion as indicated by TLC), cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Quenching & Workup: After the addition is complete, allow the reaction to stir at room temperature for another 1-2 hours. Quench the reaction by slowly adding water.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-benzyl-4-fluoroaniline as a solid.[10]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Analysis

Spectroscopic data provides direct evidence of the molecular structure.[11] Key expected signals for N-benzyl-4-fluoroaniline are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~7.4-7.2 (m, 5H)δ ~6.9 (t, 2H)δ ~6.6 (m, 2H)δ ~4.3 (s, 2H)δ ~4.0 (br s, 1H) | Protons of the unsubstituted benzyl ringAromatic protons on the fluoroaniline ringAromatic protons on the fluoroaniline ringMethylene protons (-CH₂-)Amine proton (-NH-) |

| ¹³C NMR | δ ~156 (d, J ≈ 235 Hz)δ ~144δ ~139δ ~128-127δ ~115 (d, J ≈ 22 Hz)δ ~113 (d, J ≈ 7 Hz)δ ~48 | Carbon bearing Fluorine (C-F coupling)Quaternary carbon of aniline ringQuaternary carbon of benzyl ringCarbons of the benzyl ringAromatic carbons ortho to FluorineAromatic carbons meta to FluorineMethylene carbon (-CH₂-) |

| IR (cm⁻¹) | ~3400~3030~1600, 1510~1220 | N-H stretchingAromatic C-H stretchingAromatic C=C stretchingC-F stretching |

| Mass Spec (GC-MS) | m/z = 201 (M⁺) | Molecular ion peak corresponding to the exact mass of C₁₃H₁₂FN.[4] |

(Note: Specific chemical shifts (δ) in NMR can vary slightly depending on the solvent and instrument. Coupling constants (J) are characteristic.)[4][10][12]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of N-benzyl-4-fluoroaniline and for monitoring reaction progress.[13][14]

Protocol: Reverse-Phase HPLC Method

Objective: To determine the purity of a synthesized batch of N-benzyl-4-fluoroaniline.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape). A typical isocratic condition might be 60:40 Acetonitrile:Water.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Dilute further to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Injection & Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Visualization: Analytical Validation Workflow

Caption: A typical workflow for purity determination by HPLC.

Applications in Research and Drug Development

N-benzyl-4-fluoroaniline is primarily used as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure is a common motif in compounds targeting a range of diseases.

-

Pharmaceutical Intermediates: It serves as a precursor for active pharmaceutical ingredients (APIs).[15] For instance, related N-benzyl aniline structures are intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating emesis and other disorders.[16]

-

Scaffold for Library Synthesis: In drug discovery, the fluorinated aniline core can be systematically modified at the benzyl ring or the aniline nitrogen to create a library of related compounds for screening against various biological targets.[17][18]

-

Agrochemicals: The fluoroaniline moiety is a component of some fungicides and pesticides. 4-fluoroaniline itself is a precursor to the fungicide fluoroimide.[8]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of N-benzyl-4-fluoroaniline is imperative. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

(Source: Sigma-Aldrich Safety Information)

Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[20]

-

Avoid breathing dust, fumes, or vapors.[21]

-

Wash hands thoroughly after handling.[22]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][20]

-

Keep away from strong oxidizing agents and acids.[19]

Conclusion

N-benzyl-4-fluoroaniline (CAS 370-77-4) is more than a simple chemical. It is a strategically designed building block whose value is derived from the synergistic properties of its fluorinated aniline core and its N-benzyl substituent. Its synthesis is readily achievable through controlled methods like reductive amination, and its identity can be unequivocally confirmed with standard analytical techniques. For scientists in drug discovery and materials research, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the development of novel and impactful molecules.

References

-

N-benzyl-4-fluoroaniline | C13H12FN | CID 913402. PubChem, NIH. [Link]

-

An HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline. Patsnap Eureka. [Link]

-

4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]

-

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline. tradeKorea.com. [Link]

-

A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

-

reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. [Link]

- Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of functionalized benzyl amines by the reductive. Arkivoc. [Link]

-

Supporting Information for Ru-Catalyzed Reductive Amination. Angewandte Chemie. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

- N-benzyl aniline derivative and preparation method and application thereof.

-

4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information. [Link]

-

N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors. ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-benzyl-4-fluoroaniline | C13H12FN | CID 913402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 9. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. merckmillipore.com [merckmillipore.com]

"solubility of N-benzyl-4-fluoroaniline in organic solvents"

Executive Summary

N-benzyl-4-fluoroaniline (CAS: 370-77-4) is a critical secondary amine intermediate, widely utilized in the synthesis of fluorinated pharmaceuticals (e.g., Ezetimibe analogs) and as a model substrate for catalytic debenzylation kinetics.

This guide addresses the solubility profile of N-benzyl-4-fluoroaniline, a physicochemical property that dictates yield during crystallization and reaction kinetics during hydrogenation. Uniquely, this compound possesses a low melting point (33–34°C), which creates a phase-behavior boundary where "solubility" transitions into "miscibility" at standard process temperatures (>35°C).

Key Insights:

-

Phase Transition: Above 34°C, the system often behaves as a liquid-liquid mixture rather than a solid-liquid suspension.

-

Solvent Affinity: Exhibits high solubility in aromatic and chlorinated solvents (Toluene, DCM) due to π-π stacking and hydrophobic interactions.

-

Process Implication: Alcohols (Methanol, Ethanol) are the preferred solvents for hydrogenation reactions to balance substrate solubility with hydrogen gas availability.

Physicochemical Profile & Structural Analysis

Understanding the solubility of N-benzyl-4-fluoroaniline requires a deconstruction of its molecular architecture.

| Property | Value | Implication for Solubility |

| CAS Number | 370-77-4 | Unique Identifier |

| Molecular Weight | 201.24 g/mol | Moderate size, facilitating diffusion |

| Melting Point | 33–34°C | Critical: Solubility curves exhibit a sharp discontinuity or infinite solubility approach near this temperature. |

| LogP (Predicted) | ~3.5 – 3.8 | Highly lipophilic; poor water solubility. |

| H-Bond Donors | 1 (Secondary Amine) | Capable of weak H-bonding with protic solvents. |

| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; Fluorine enhances lipophilicity rather than polarity. |

Structural Solubility Logic

-

The Benzyl Group: Provides significant hydrophobic bulk, driving solubility in non-polar solvents like Toluene and Heptane (at higher T).

-

The Fluorine Substituent: Increases lipophilicity compared to the parent aniline, reducing water solubility and enhancing affinity for halogenated solvents (DCM, Chloroform).

-

The Secondary Amine: Allows for high solubility in alcohols (Methanol, Ethanol) via hydrogen bonding, making these the solvents of choice for recrystallization and hydrogenation.

Theoretical Solubility Profile

Due to the specific nature of this intermediate, exact mole-fraction data is often proprietary. However, based on the Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the solubility hierarchy is established as follows:

Solubility Hierarchy Table (at 25°C)

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Dipole-dipole & dispersion forces match the fluorinated ring. |

| Aromatic | Toluene, Benzene | High (>150 mg/mL) | |

| Polar Aprotic | Ethyl Acetate, Acetone | High | Dipole interactions; good general organic solvency. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | H-bonding with the amine nitrogen. Solubility decreases as alkyl chain length of alcohol increases. |

| Aliphatic | Hexane, Heptane | Low (at 25°C) | Lack of polarity to overcome crystal lattice energy (below MP). |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. Soluble only at pH < 3 (salt formation). |

Technical Note: At temperatures >34°C (above melting point), N-benzyl-4-fluoroaniline is likely miscible in all proportions with Toluene, DCM, and Ethyl Acetate, forming a homogeneous liquid phase.

Experimental Protocol: Solubility Determination

For precise process development, researchers must generate empirical data. The following protocol is designed to handle the low melting point issue effectively.

Method A: Static Equilibrium (Shake-Flask)

Best for temperatures < 30°C.

-

Preparation: Add excess N-benzyl-4-fluoroaniline solid (approx. 2 g) to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm at the target temperature (e.g., 10°C, 20°C, 25°C) for 24 hours.

-

Critical: Ensure solid phase remains present. If all solid dissolves, add more.

-

-

Sampling: Stop stirring and allow settling for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Analysis: Dilute the filtrate and analyze via HPLC-UV (254 nm).

Method B: Laser Monitoring (Polythermal Method)

Best for full profile including MP transition.

-

Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax or Crystal16).

-

Procedure: Prepare mixtures of known concentration (e.g., 0.05, 0.10, 0.20 mole fraction).

-

Ramp: Heat at 0.5°C/min until the solution becomes clear (detected by transmission turbidity probe).

-

Data Point: Record the temperature of dissolution (

). -

Plot: Plot Concentration (

) vs. Temperature (

Workflow Visualization

Caption: Standard Operating Procedure (SOP) for solubility determination via the Shake-Flask method.

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from regression.

Why use this? It accurately captures the non-ideal behavior of the solution, especially near the melting point where the enthalpy of solution (

Application: Hydrogenation Solvent Selection

The primary application of N-benzyl-4-fluoroaniline is its conversion to 4-fluoroaniline via Pd/C catalyzed hydrogenation (debenzylation).

Reaction:

Solvent Selection Matrix

| Solvent | Substrate Solubility | H2 Solubility | Reaction Rate | Recommendation |

| Methanol | Moderate (Good) | High | Fastest | Primary Choice. High polarity stabilizes the transition state; good H2 solubility. |

| Toluene | Very High | Moderate | Slow | Poor. Competitive adsorption. Toluene is also the product, causing inhibition. |

| Ethyl Acetate | High | Moderate | Moderate | Secondary Choice. Good for workup, but slower kinetics than alcohols. |

Reaction Pathway Diagram

Caption: Kinetic pathway of debenzylation. Solvent choice (Methanol) is critical for dissolving both H2 and the bulky substrate.

References

-

Hwang, H. T., et al. (2016). "Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline." Chemical Engineering Journal, 288, 758-769.[1]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 913402, N-benzyl-4-fluoroaniline." PubChem.

-

Fisher Scientific. (2025).[2] "Safety Data Sheet: 4-Fluoroaniline." (Used for analogous property verification).

-

BenchChem. (2025). "Technical Guide: Solubility of Fluorinated Anilines." (General methodology reference).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-benzyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced world of drug discovery and chemical synthesis, the pursuit of novel molecular entities is paramount. N-benzyl-4-fluoroaniline, a versatile intermediate, holds significant potential in the development of new therapeutics and functional materials. However, its chemical structure—a secondary aromatic amine containing a fluorine substituent—necessitates a comprehensive and nuanced understanding of its potential hazards. This guide, intended for laboratory personnel, moves beyond a simple recitation of safety protocols. It aims to instill a deeper understanding of the "why" behind each recommendation, fostering a culture of safety that is both informed and proactive. As Senior Application Scientists, our experience has shown that true laboratory safety is not merely about following rules, but about understanding the fundamental chemical and toxicological principles that underpin them.

Hazard Identification and Risk Assessment: Deconstructing the Molecule

N-benzyl-4-fluoroaniline's potential hazards stem from the combined characteristics of its aromatic amine, N-alkylation, and fluorine substitution. A thorough risk assessment is the cornerstone of safe handling.

1.1. The Aromatic Amine Core: A Class-Wide Concern

Aromatic amines as a class are known for their potential to cause a range of adverse health effects. While specific toxicological data for N-benzyl-4-fluoroaniline is not extensively published, the hazards associated with the parent compound, 4-fluoroaniline, and other N-alkylanilines provide a strong basis for a precautionary approach.

The primary concern with many aromatic amines is their potential for metabolic activation into reactive intermediates.[1] In the body, particularly in the liver, these compounds can undergo N-hydroxylation, a process that can lead to the formation of highly reactive nitrenium ions.[2] These electrophilic species can then form covalent adducts with DNA, a mechanism strongly linked to mutagenicity and carcinogenicity.[1][2]

1.2. The Influence of N-Benzylation and Fluorination

The N-benzyl group can influence the molecule's metabolic fate, potentially impacting its toxicological profile. While it may alter the rate and site of metabolism compared to unsubstituted anilines, the fundamental risk of N-hydroxylation remains a credible concern.[1]

The fluorine atom at the para-position also plays a role. While fluorination can sometimes block metabolic pathways, it does not eliminate the potential for toxicity. In some cases, fluorinated compounds can be metabolized to toxic byproducts. Therefore, the presence of fluorine should not be interpreted as an indicator of reduced hazard.

1.3. Anticipated Hazard Profile

Based on the available data for analogous compounds, the anticipated hazards of N-benzyl-4-fluoroaniline are summarized below.

| Hazard Classification | Anticipated Effects and Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. This is based on the hazard statements for N-benzyl-4-fluoroaniline provided by suppliers and the known toxicity of anilines. |

| Skin Corrosion/Irritation | Causes skin irritation. Aromatic amines can be irritating to the skin upon direct contact. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation. |

| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. The potential for metabolic activation to DNA-reactive species is a significant concern for aromatic amines.[1][2] |

| Carcinogenicity | Suspected of causing cancer. This is a long-term concern for many aromatic amines due to their mutagenic potential.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. The liver and hematopoietic system are potential targets.[3] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

2.1. The Primacy of Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

-

Chemical Fume Hood: All handling of N-benzyl-4-fluoroaniline, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the user from inhaling dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment: The Last Line of Defense

PPE is essential to protect against accidental splashes, spills, and contact.

| PPE Item | Specifications and Rationale |

| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged handling or in situations with a high risk of splash, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or pinholes before use. |

| Eye Protection | Chemical splash goggles are mandatory. Safety glasses with side shields do not provide adequate protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Skin and Body Protection | A laboratory coat is required. For larger scale operations, a chemically resistant apron or suit may be necessary. Ensure that clothing is made of a material that will not readily absorb the chemical. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator with an organic vapor cartridge should be available and used by trained personnel. |

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.

3.1. Weighing and Transferring

-

Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, etc.) within the hood.

-

Dispensing: Carefully dispense the required amount of N-benzyl-4-fluoroaniline onto a weigh boat or into a tared container. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a small surface area to minimize aerosolization.

-

Transfer: Gently transfer the weighed compound into the reaction vessel. If necessary, use a powder funnel to avoid spillage.

-

Cleaning: Immediately clean any minor spills within the fume hood using a damp paper towel, which should then be disposed of as hazardous waste.

3.2. Reaction Setup and Monitoring

-

Vessel Selection: Use appropriately sized glassware for the reaction scale. Ensure all glassware is free of cracks and defects.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.

-

Temperature Control: Use a reliable method for controlling the reaction temperature, such as a heating mantle with a thermocouple or an oil bath.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). When taking samples, do so within the fume hood.

3.3. Work-up and Purification

-

Quenching: If the reaction requires quenching, do so slowly and carefully, especially if the quenching agent is reactive.

-

Extraction: Perform all liquid-liquid extractions in a separatory funnel within the fume hood. Be sure to vent the separatory funnel frequently to release any pressure buildup.

-

Chromatography: If purification by column chromatography is required, pack and run the column within the fume hood.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

4.1. Spill Response

-

Small Spills (in a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

-

Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If safe to do so, close the laboratory doors to contain the spill.

-

Contact the institution's emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

4.2. Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Waste Disposal: The Final Steps in the Chemical Lifecycle

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

5.1. Storage

-

Store N-benzyl-4-fluoroaniline in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Store in a designated cabinet for toxic or hazardous chemicals.

5.2. Waste Disposal

-

All waste containing N-benzyl-4-fluoroaniline, including reaction residues, contaminated solvents, and disposable labware, must be collected in a properly labeled hazardous waste container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to a Safer Scientific Future

The responsible use of N-benzyl-4-fluoroaniline in research and development is contingent upon a thorough understanding of its potential hazards and the diligent application of safety precautions. This guide provides a framework for its safe handling, but it is the responsibility of each individual researcher to apply these principles with intelligence and vigilance. By fostering a culture of safety that is rooted in scientific understanding, we can continue to push the boundaries of chemical innovation while ensuring the well-being of all those who contribute to this vital endeavor.

References

-

Skipper, P. L., Kim, M. Y., Sun, H. L., Wogan, G. N., & Tannenbaum, S. R. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(4), 549–557. [Link]

-

Hein, D. W. (2006). N-acetyltransferase 2 genetic polymorphism: effects of carcinogen and drug metabolism. The Oncologist, 11(4), 349–356. [Link]

-

Short, C. R., King, C., Sistrunk, P. W., & Kerr, K. M. (1983). Subacute toxicity of several ring-substituted dialkylanilines in the rat. Fundamental and Applied Toxicology, 3(4), 285–292. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]

-

PubChem. (n.d.). N-benzyl-4-fluoroaniline. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (2022). Safety Data Sheet: Aniline. [Link]

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

-

Pawluc, P., & Hreczycho, G. (2006). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications, 36(16), 2363-2368. [Link]

-

Agilent. (2024). Safety Data Sheet: Aniline Blue. [Link]

Visualizations

Caption: Hazard mitigation strategy for N-benzyl-4-fluoroaniline.

Sources

N-Benzyl-4-fluoroaniline: A Strategic Building Block in Modern Organic Synthesis

Abstract

N-benzyl-4-fluoroaniline has emerged as a cornerstone building block in contemporary organic synthesis, prized for its unique structural and electronic properties. The strategic placement of a fluorine atom on the aniline ring, combined with the versatile N-benzyl protecting group, offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of N-benzyl-4-fluoroaniline, from its fundamental properties and synthesis to its application in sophisticated synthetic transformations. We will delve into field-proven protocols, explain the causality behind experimental choices, and illustrate key reaction pathways, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Advantage of N-Benzyl-4-fluoroaniline

In the landscape of organic building blocks, N-benzyl-4-fluoroaniline (C₁₃H₁₂FN) holds a privileged position.[1] Its utility stems from a synergistic combination of three key features: the nucleophilic secondary amine, the electron-rich fluorinated aromatic ring, and the robust yet cleavable N-benzyl protecting group.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] The para-fluoro substituent on the aniline ring in this building block provides these benefits while also influencing the regioselectivity of subsequent chemical transformations. The N-benzyl group serves as an effective protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for selective manipulations elsewhere in the molecule.[4][5] Its removal, typically via catalytic hydrogenation, is often clean and high-yielding, liberating the free amine for further functionalization.[6]

This guide will illuminate the practical synthesis of N-benzyl-4-fluoroaniline and explore its application as a precursor in key synthetic strategies, including its role in the formation of heterocyclic systems and as a linchpin in multi-step syntheses of pharmacologically relevant intermediates.

Physicochemical and Spectroscopic Profile

Accurate identification is critical in synthesis. The following tables summarize the key physical and spectroscopic properties of N-benzyl-4-fluoroaniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂FN | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| Appearance | Yellow Oil | [7] |

| IUPAC Name | N-benzyl-4-fluoroaniline | [1] |

| CAS Number | 370-77-4 | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.44-7.36 (m, 5H, Ar-H), 6.98-6.93 (t, J = 8.8Hz, 2H, Ar-H), 6.63-6.60 (m, 2H, Ar-H), 4.34 (s, 2H, CH₂), 3.97 (s, 1H, NH) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.6, 154.3, 144.1, 138.9, 128.3, 127.0, 115.3, 113.3, 48.5 (CH₂) | [7] |

| Mass Spec. (GC-MS) | Molecular Ion Peak consistent with C₁₃H₁₂FN | [1] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic & aliphatic), and C-F bonds. | [1] |

Synthesis of the Building Block: N-Benzyl-4-fluoroaniline

The preparation of N-benzyl-4-fluoroaniline is readily achievable through several established methods. The most common and reliable approach is the reductive amination of 4-fluoroaniline with benzaldehyde. This "one-pot" procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow for N-benzyl-4-fluoroaniline synthesis.

Experimental Protocol: Reductive Amination Synthesis

This protocol describes a robust method for synthesizing N-benzyl-4-fluoroaniline from commercially available starting materials.[5]

Materials:

-

4-Fluoroaniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated saline solution (brine)

Procedure:

-

Imine Formation: Dissolve 4-fluoroaniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Reduction: Cool the reaction mixture in an ice bath to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Causality Note: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents potential side reactions.

-

Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with purified water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, typically a yellow oil, can be purified further by column chromatography on silica gel if required.[7]

Key Synthetic Transformations and Applications

The true value of N-benzyl-4-fluoroaniline is demonstrated in its downstream applications. Its structure is tailored for a variety of powerful synthetic transformations.

The Benzyl Moiety as a Strategic Protecting Group: Debenzylation

The N-benzyl group is widely used to protect amines during multi-step syntheses.[4] Its primary advantage is its stability to a wide range of reaction conditions (e.g., acidic, basic, and oxidative) and its selective removal via catalytic hydrogenation.[6][8]

This deprotection step unmasks the aniline nitrogen, making it available for subsequent reactions such as acylation, alkylation, or participation in cyclization reactions. The kinetics of the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline have been studied, revealing that the reaction can be optimized to favor debenzylation over undesired side reactions like defluorination.[4][6]

Caption: Catalytic debenzylation to unmask the primary aniline.

Experimental Protocol: Catalytic Hydrogenation for N-Debenzylation

This protocol provides a general procedure for the removal of the N-benzyl group.

Materials:

-

N-benzyl-4-fluoroaniline (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Setup: To a solution of N-benzyl-4-fluoroaniline in ethanol, add 10% Pd/C catalyst. Safety Note: Pd/C is flammable when dry and can ignite solvents in the presence of air. Handle with care.

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions). Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 4-24 hours.

-

Work-up: Once complete, carefully purge the vessel with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-fluoroaniline.

Application in Heterocyclic Synthesis: The Oxazinone Core

N-benzyl-4-fluoroaniline is a valuable precursor for synthesizing complex heterocyclic structures. A notable example is its use in the preparation of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, an intermediate for substance P (neurokinin-1) receptor antagonists.[9] This multi-step synthesis highlights the strategic use of the building block's inherent reactivity.

The synthesis begins not with N-benzyl-4-fluoroaniline itself, but with its constituent parts, demonstrating a convergent synthesis strategy where the N-benzyl aniline moiety is constructed as part of the overall pathway. The process involves the reaction of 4-fluorobenzaldehyde with a cyanide source and N-benzylethanolamine to form a key aminonitrile intermediate, which is then cyclized.[9]

Caption: Synthesis pathway to a key oxazinone intermediate.

This example underscores the conceptual utility of N-benzyl-4-fluoroaniline as a building block. Chemists can either use the pre-formed molecule or construct the N-benzyl-4-fluoroaniline substructure in situ as part of a larger synthetic plan, demonstrating its versatility.

Conclusion

N-benzyl-4-fluoroaniline is more than a simple intermediate; it is a strategic tool in the arsenal of the synthetic chemist. Its carefully balanced features—a fluorinated ring for modulating bioactivity and a stable, yet removable, protecting group—provide a reliable platform for building molecular complexity. The protocols and applications detailed in this guide demonstrate its proven value in constructing pharmacologically relevant scaffolds and other high-value chemical entities. As the demand for sophisticated, fluorinated molecules continues to grow, the role of N-benzyl-4-fluoroaniline as a key building block is set to expand, enabling future innovations in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 913402, N-benzyl-4-fluoroaniline. Retrieved from [Link].

- Supplementary Information for a research article. (Specific source not fully identified, but provides detailed NMR data).

-

Semantic Scholar (2006, January 25). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link].

-

Hwang, H., Martinelli, J. R., Gounder, R., & Varma, A. (2016). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. ResearchGate. Retrieved from [Link].

-

Hwang, H., Martinelli, J. R., Gounder, R., & Varma, A. (2016). Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline. Chemical Engineering Journal, 288, 758-769. Retrieved from [Link].

- Askin, D., & Volante, R. P. (2001). U.S. Patent No. 6,177,564B1. U.S. Patent and Trademark Office.

- Li, W. S. (2016). CN Patent 102358723A. Google Patents.

- Shao, Z., Fu, S., Wei, M., Zhou, S., & Liu, Q. (2016). Supplementary Information.

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link].

-

Arshad, M., et al. (2018). Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. Request PDF from [Link].

-

Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-benzylaniline. Retrieved from [Link].

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link].

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link].

- Xia, Y. (2020). CN Patent 111499519A. Google Patents.

-

Popadyuk, I., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link].

-

ResearchGate. (n.d.). N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors. Request PDF from [Link].

-

Gupta, A. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Hilaris. Retrieved from [Link].

-

Wei, W. (2016). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. Retrieved from [Link].

-

Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link].

Sources

- 1. N-benzyl-4-fluoroaniline | C13H12FN | CID 913402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. rsc.org [rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Benzyl-4-Fluoroaniline via Reductive Amination

Abstract

This application note details a robust, scalable protocol for the synthesis of N-benzyl-4-fluoroaniline (CAS: 370-77-4), a critical pharmacophore in medicinal chemistry. While direct alkylation of anilines often leads to over-alkylation (tertiary amine formation), reductive amination offers high chemoselectivity for the secondary amine. This guide compares two primary methodologies: the "Gold Standard" direct reductive amination using Sodium Triacetoxyborohydride (STAB) and the cost-effective stepwise reduction using Sodium Borohydride (NaBH₄) . We provide optimized reaction conditions, mechanistic insights, and critical process parameters to ensure yields exceeding 85% with >98% purity.

Introduction & Strategic Rationale

The N-benzyl-4-fluoroaniline scaffold is a versatile building block found in various therapeutic agents, including cholesteryl ester transfer protein (CETP) inhibitors and potassium channel blockers.

Why Reductive Amination?

Direct alkylation of 4-fluoroaniline with benzyl bromide is difficult to control, frequently resulting in a mixture of mono-benzylated product, di-benzylated impurity, and quaternary ammonium salts. Reductive amination circumvents this by proceeding through a neutral imine intermediate (Schiff base), which is selectively reduced to the secondary amine.

Method Selection Matrix

| Feature | Method A: NaBH(OAc)₃ (STAB) | Method B: NaBH₄ (Stepwise) |

| Type | Direct (One-Pot) | Indirect (Stepwise) |

| Selectivity | Excellent (Reduces imine > aldehyde) | Moderate (Must form imine first) |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | Methanol (MeOH) or Ethanol |

| Acid Catalyst | Acetic Acid (AcOH) | None usually required |

| Cost | Higher | Lower |

| Use Case | Drug Discovery / High Throughput | Large Scale / Cost-Sensitive |

Recommendation: For research and early-stage development, Method A (STAB) is preferred due to its operational simplicity and superior impurity profile.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). In the presence of acid (AcOH), the imine is protonated to an iminium ion, which is more electrophilic and rapidly reduced by the hydride source.

Figure 1: Mechanistic pathway of acid-catalyzed reductive amination. The protonation of the imine is critical for rate acceleration relative to the aldehyde reduction.

Experimental Protocols

Method A: Direct Reductive Amination (The "Gold Standard")

Reagents: Sodium Triacetoxyborohydride (STAB), DCE, Acetic Acid.

Safety Note: STAB releases acetic acid upon reaction. DCE is a carcinogen; handle in a fume hood.

Reagent Stoichiometry

| Component | Equiv. | MW ( g/mol ) | Role |

| 4-Fluoroaniline | 1.0 | 111.12 | Limiting Reagent |

| Benzaldehyde | 1.1 | 106.12 | Electrophile |

| NaBH(OAc)₃ | 1.5 | 211.94 | Reducing Agent |

| Acetic Acid | 1.0 | 60.05 | Catalyst |

| 1,2-Dichloroethane | - | - | Solvent (0.2 M) |

Step-by-Step Procedure

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (10.0 mmol, 1.11 g) in 1,2-dichloroethane (DCE) (50 mL).

-

Imine Formation: Add benzaldehyde (11.0 mmol, 1.17 g) and acetic acid (10.0 mmol, 0.6 mL). Stir at room temperature for 30 minutes.

-

Insight: This pre-stir allows the equilibrium to shift toward the imine before the reducing agent is introduced.

-

-

Reduction: Cool the mixture slightly to 0°C (optional, but recommended to suppress side reactions). Add STAB (15.0 mmol, 3.18 g) in three portions over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature under nitrogen for 4–16 hours.

-

Monitoring: Check by TLC (20% EtOAc/Hexane) or LCMS. The imine intermediate may be visible; wait for its disappearance.

-

-

Quench: Carefully quench by adding saturated aqueous NaHCO₃ (50 mL). Gas evolution (CO₂) will occur. Stir for 15 minutes until bubbling ceases.

-

Work-up: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄ , and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Stepwise Reductive Amination (Cost-Effective)

Reagents: Sodium Borohydride (NaBH₄), Methanol.[1]

Safety Note: NaBH₄ reacts violently with acids and liberates hydrogen gas.

Step-by-Step Procedure

-

Imine Formation: Dissolve 4-fluoroaniline (10.0 mmol) and benzaldehyde (10.0 mmol) in anhydrous Methanol (30 mL).

-

Dehydration: Add 3g of activated 4Å molecular sieves (optional) to absorb water and drive the equilibrium. Stir at reflux for 2–4 hours or until TLC shows consumption of aniline.

-

Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (10.0 mmol, 0.38 g) portion-wise.

-

Critical: Do not add NaBH₄ until imine formation is complete, otherwise benzaldehyde will be reduced to benzyl alcohol.

-

-

Work-up: Stir for 1 hour. Quench with water.[2][3] Evaporate methanol. Extract residue with EtOAc.[4]

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| pH (Method A) | 4.0 – 5.0 | Too Low (<3): Protonation of aniline inhibits nucleophilic attack. Too High (>6): Slow imine formation. |

| Temperature | 20°C – 25°C | High (>40°C): Increases dialkylation side products. |

| Water Content | Anhydrous | High Water: Hydrolyses the imine back to aldehyde + amine; consumes STAB. |

| Stoichiometry | 1.1 eq Aldehyde | Excess Aldehyde: Hard to separate benzyl alcohol byproduct. Excess Amine: Lower yield. |

Characterization Data

The purified product, N-benzyl-4-fluoroaniline , typically presents as a yellow oil or low-melting solid.

Table 1: Spectral Data Expectations

| Technique | Signal Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 – 7.28 (m, 5H): Benzyl aromatic protons.δ 6.90 (t, J = 8.8 Hz, 2H): Fluorophenyl protons (ortho to F).δ 6.55 (dd, J = 9.0, 4.5 Hz, 2H): Fluorophenyl protons (ortho to N).δ 4.32 (s, 2H): Benzyl –CH ₂–N.δ 4.00 (br s, 1H): –NH –. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.0 (d, J = 235 Hz): C–F coupling.δ 144.5: C–N (aniline).δ 139.2: C–C (benzyl ipso).δ 48.5: Benzyl –C H₂–. |

| MS (ESI) | [M+H]⁺: Calculated 202.10; Found 202.1. |

Troubleshooting Guide

Issue 1: Presence of Benzyl Alcohol (Side Product)

-

Cause: Direct reduction of benzaldehyde before imine formation.

-

Solution: Increase the pre-stir time (Step 2 in Method A). Ensure AcOH is present to accelerate imine formation. Use Method B (Stepwise) if selectivity remains poor.

Issue 2: Low Conversion / Starting Material Remains

-

Cause: Wet solvent or old reducing agent. STAB degrades over time if exposed to moisture.

-

Solution: Use fresh bottle of STAB. Dry solvents over molecular sieves.

Issue 3: Dialkylation (Tertiary Amine Formation)

-

Cause: Reaction left too long with excess aldehyde; high temperature.

-

Solution: Keep stoichiometry close to 1:1. Monitor strictly by TLC. Stop reaction immediately upon disappearance of starting amine.

References

-

Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[8] Chemical Society Reviews, 27, 395–404.

-

PubChem. (2023). "N-benzyl-4-fluoroaniline Compound Summary." National Library of Medicine.

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. www1.eere.energy.gov [www1.eere.energy.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalytic N-Benzylation of 4-Fluoroaniline

Introduction: The Significance of N-Benzylated 4-Fluoroaniline

N-aryl and N-alkyl anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Specifically, the N-benzyl-4-fluoroaniline scaffold is a valuable intermediate in organic synthesis. The presence of the fluorine atom can significantly modulate the physicochemical properties of the parent molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient, selective, and sustainable methods for the synthesis of N-benzyl-4-fluoroaniline is of paramount importance to researchers in both academic and industrial settings.

This guide provides a detailed overview of contemporary catalytic methods for the N-benzylation of 4-fluoroaniline, with a focus on practical applications and protocols for laboratory use. We will delve into various catalytic systems, including those based on transition metals and photocatalysis, and discuss the underlying mechanistic principles that govern their reactivity and selectivity.

Catalytic Strategies for N-Benzylation: A Comparative Overview

The direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, has emerged as a highly atom-economical and environmentally benign approach. This strategy avoids the use of stoichiometric activating reagents and generates water as the sole byproduct.[1][2] The general mechanism involves the catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The in-situ generated metal hydride species subsequently reduces the imine to the desired N-alkylated amine.

Alternatively, reductive amination offers a robust and versatile route to N-benzylated anilines. This can be performed as a one-pot reaction involving the amine, an aldehyde, and a reducing agent, or as a two-step process where the pre-formed imine is reduced.

This document will focus on providing detailed protocols for selected, high-performing catalytic systems for the N-benzylation of 4-fluoroaniline.

I. Transition Metal-Catalyzed N-Benzylation via Borrowing Hydrogen

The borrowing hydrogen strategy is a cornerstone of modern C-N bond formation. A variety of transition metal catalysts have been developed for this transformation, with palladium, nickel, and cobalt-based systems demonstrating notable efficacy.

A. Palladium-Catalyzed N-Benzylation

Palladium catalysts, both homogeneous and heterogeneous, are highly effective for the N-benzylation of anilines.[3][4] Heterogeneous catalysts, such as palladium nanoparticles supported on carbon nitride or titania, offer the advantages of easy separation and recyclability.[3][5]

The catalytic cycle for palladium-catalyzed N-benzylation of 4-fluoroaniline with benzyl alcohol is depicted below. The process initiates with the dehydrogenation of benzyl alcohol to benzaldehyde by the palladium catalyst. The resulting palladium hydride species is held by the catalyst. The benzaldehyde then reacts with 4-fluoroaniline to form an N-benzylidene-4-fluoroaniline intermediate. Finally, the palladium hydride transfers the hydrogen to the imine, yielding the N-benzyl-4-fluoroaniline product and regenerating the active palladium catalyst.[3]

Caption: Mechanism of Pd-catalyzed N-benzylation.

This protocol is adapted from methodologies utilizing palladium nanoparticles on a solid support.[1]

Materials:

-

4-Fluoroaniline

-

Benzyl alcohol

-

Pd@La-BDC MOF catalyst (5 mol%)[1]

-

Toluene (solvent)

-

Autoclave reactor with a Teflon-lined vessel

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a Teflon-lined autoclave vessel, add 4-fluoroaniline (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).

-

Seal the autoclave and place it in a preheated furnace at 150 °C.

-

Stir the reaction mixture for the optimized reaction time (typically 4-8 hours, monitor by TLC or GC-MS for completion).

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with an organic solvent, dried, and reused.

-

The filtrate, containing the product, is concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-benzyl-4-fluoroaniline.

Expected Outcome: High yields (up to 97%) of the desired N-benzylated product can be achieved under these conditions.[1]

B. Nickel-Catalyzed N-Benzylation

Nickel-based catalysts present a cost-effective and sustainable alternative to precious metal catalysts for N-alkylation reactions.[6] Nickel nanoparticles supported on materials like alumina have demonstrated high activity.[6]

This protocol is based on the use of supported nickel nanoparticles.[6]

Materials:

-

4-Fluoroaniline

-

Benzyl alcohol

-

Ni/θ-Al2O3 catalyst

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating oil bath

-

Standard glassware for workup and purification

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine 4-fluoroaniline (1 mmol), benzyl alcohol (1.2 mmol), and the Ni/θ-Al2O3 catalyst.

-

Heat the reaction mixture at 110-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

-

Wash the catalyst with the same solvent. The catalyst can be dried and potentially reused.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain N-benzyl-4-fluoroaniline.

C. Cobalt-Catalyzed N-Benzylation

Cobalt-based catalysts, particularly those derived from metal-organic frameworks (MOFs), have shown excellent performance in the selective N-alkylation of anilines.[2][7]

This protocol is based on the use of CoNx nanoparticles on N-doped carbon (CoNx@NC).[7][8]

Materials:

-

4-Fluoroaniline

-

Benzyl alcohol

-

CoNx@NC catalyst

-

t-BuOK (base)

-

Toluene (solvent)

-

Sealed reaction vessel

-

Magnetic stirrer and heating oil bath

-